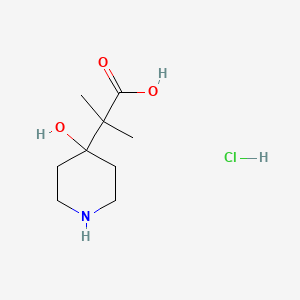

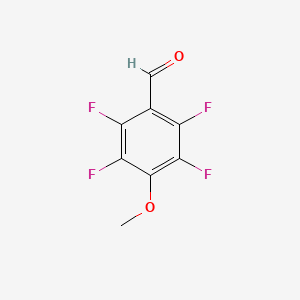

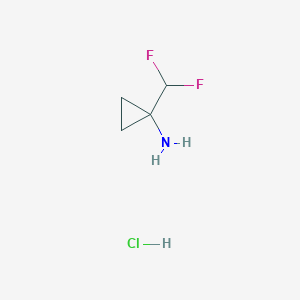

![molecular formula C11H16N6 B1446113 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1955515-15-7](/img/structure/B1446113.png)

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Overview

Description

“3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine” is a nitrogen-containing heterocyclic compound . It belongs to the class of triazolo-pyrazine derivatives, which have been found to exhibit a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .

Synthesis Analysis

The synthesis of triazolo-pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent affords [1,2,4]-triazolo[4,3-a]quinoxaline .Molecular Structure Analysis

The molecular structure of “3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine” can be characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . A crystal of N-{[(4-chlorophenyl)-3-(trifluoromethyl)]-5,6-dihydro-[1,2,4]triazolo[4,3-a]}pyrazine-7(8H)-carboxamide was prepared and analyzed using X-ray crystallography .Chemical Reactions Analysis

The synthesized bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine” can be determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications

-

Antiviral and Antimicrobial Activities

- Field : Medicinal Chemistry

- Application : A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized as potential antiviral and antimicrobial agents .

- Methods : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

- Results : Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .

-

Antibacterial Activities

- Field : Medicinal Chemistry

- Application : The antibacterial activities of fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested .

- Methods : The antibacterial activities were tested using the microbroth dilution method .

- Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

-

Anticancer Activities

- Field : Medicinal Chemistry

- Application : Triazolo pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .

- Methods : The compounds were synthesized and their IC50 values were evaluated against the cancer cell lines .

- Results : Among them, the compound with most potential exhibited excellent results .

-

Antifungal Activities

- Field : Medicinal Chemistry

- Application : The antifungal drugs that have triazole moiety, such as voriconazole and posaconazole, play the leading role in combating fungal infections .

- Methods : The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .

- Results : It was reported that [1,3,4]oxadiazole moiety enhances the antimicrobial activity .

-

Antioxidant Activities

- Field : Medicinal Chemistry

- Application : Triazole derivatives have been found to exhibit antioxidant potential .

- Methods : The antioxidant potential of substituted 1,2,4-triazole analogues was evaluated .

- Results : The results confirmed the therapeutic importance of triazole derivatives as antioxidants .

-

Antiviral Activities

- Field : Medicinal Chemistry

- Application : Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized as potential antiviral agents .

- Methods : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

- Results : Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and one compound showed promising antiviral activity .

properties

IUPAC Name |

3-ethyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-5-8-17(9)11)16-6-3-12-4-7-16/h5,8,12H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOKSASWVIGQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CN=C2N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

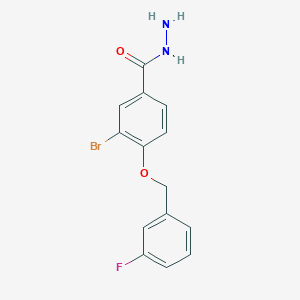

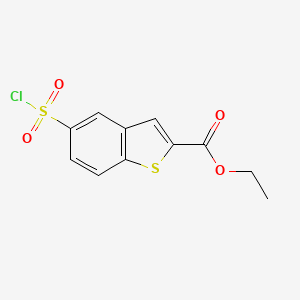

![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)

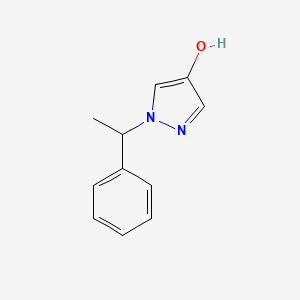

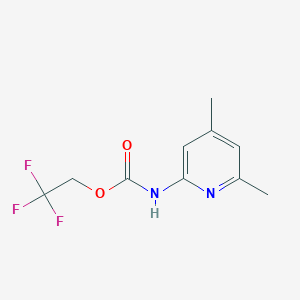

![Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1446036.png)

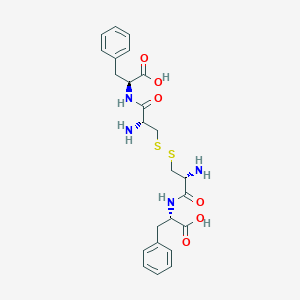

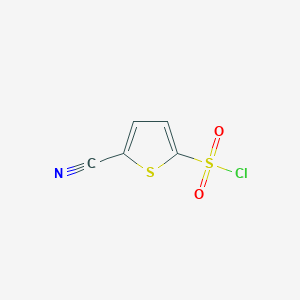

![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)

![{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol](/img/structure/B1446045.png)

![Spiro[3.3]heptan-2-ylmethanamine hydrochloride](/img/structure/B1446046.png)